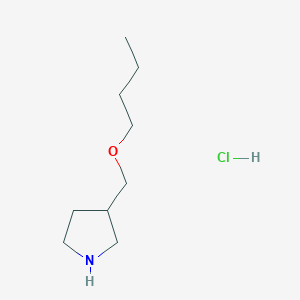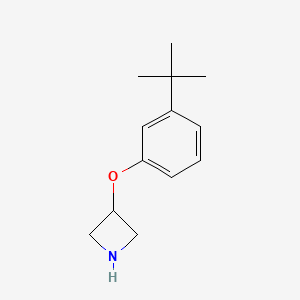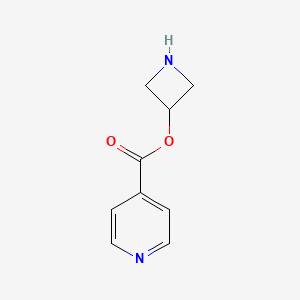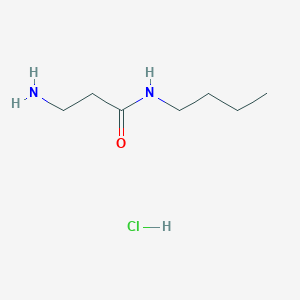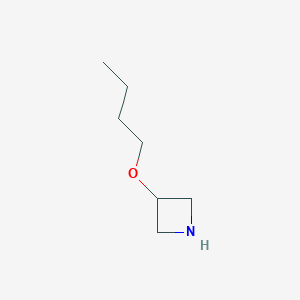![molecular formula C11H23ClN2O B1440803 4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride CAS No. 1219960-81-2](/img/structure/B1440803.png)
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is known for its unique structure, which combines a piperidine ring with a morpholine ring, making it a versatile compound in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride typically involves the reaction of morpholine with 3-piperidinoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or morpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperidine or morpholine derivatives.
科学研究应用
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing
作用机制
The mechanism of action of 4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors in the brain, thereby influencing neuronal activity. The exact pathways and molecular targets are still under investigation, but it is thought to affect the dopaminergic and serotonergic systems .
相似化合物的比较
Similar Compounds
- 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine
- 4-[2-(3-Piperidinyl)ethyl]morpholine
Uniqueness
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it more versatile for various applications .
属性
CAS 编号 |
1219960-81-2 |
|---|---|
分子式 |
C11H23ClN2O |
分子量 |
234.76 g/mol |
IUPAC 名称 |
4-(2-piperidin-3-ylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-2-11(10-12-4-1)3-5-13-6-8-14-9-7-13;/h11-12H,1-10H2;1H |
InChI 键 |
IFJCBFKWVOQASN-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CCN2CCOCC2.Cl.Cl |
规范 SMILES |
C1CC(CNC1)CCN2CCOCC2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


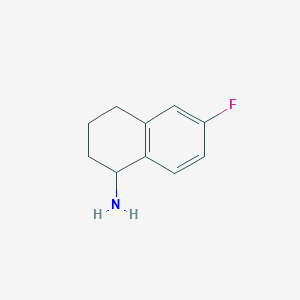
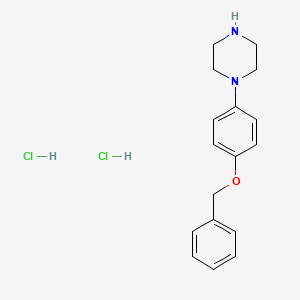
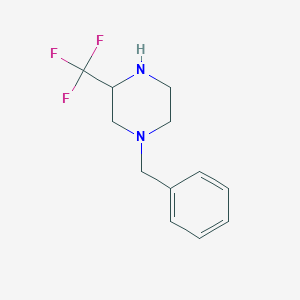
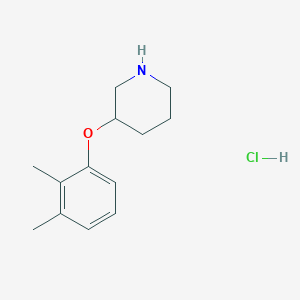
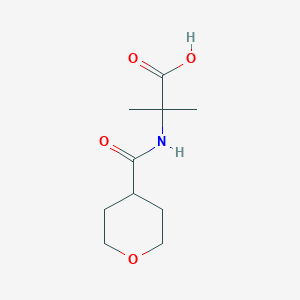
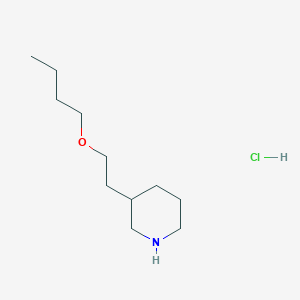
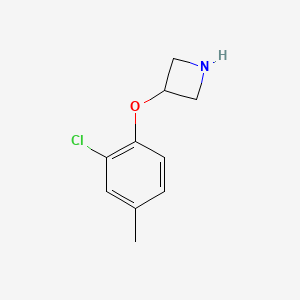
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1440735.png)
![2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1440737.png)
